molecular formula C16H18BrNO2S B6064215 N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-methylsulfanylaniline

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-methylsulfanylaniline

Cat. No.: B6064215
M. Wt: 368.3 g/mol
InChI Key: VOOLDJIWWQOREJ-UHFFFAOYSA-N
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Description

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-methylsulfanylaniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a bromine atom, two methoxy groups, and a methylsulfanyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-methylsulfanylaniline typically involves multiple steps, starting with the bromination of 2,4-dimethoxytoluene to introduce the bromine atom at the 5-position. This is followed by the formation of the methylsulfanyl group through a nucleophilic substitution reaction. The final step involves the coupling of the brominated intermediate with aniline under suitable reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-methylsulfanylaniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Palladium catalysts, bases like potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted anilines or thiols.

Scientific Research Applications

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-methylsulfanylaniline has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-methylsulfanylaniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different functional groups.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Another compound with similar aromatic substitution patterns.

Uniqueness

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-methylsulfanylaniline is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable target for research and development .

Properties

IUPAC Name

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-methylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S/c1-19-14-9-15(20-2)12(17)8-11(14)10-18-13-6-4-5-7-16(13)21-3/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOLDJIWWQOREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNC2=CC=CC=C2SC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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